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Introduction
Disruptor of Telomeric Silencing 1-Like (DOT1L) is a unique histone methyltransferase that

plays a critical role in the epigenetic regulation of gene expression. Unlike most other histone

methyltransferases, DOT1L does not possess a SET domain and is the sole enzyme

responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[1][2][3] This

modification is predominantly associated with actively transcribed genes and is crucial for a

wide array of cellular processes, including transcriptional regulation, DNA damage repair, and

cell cycle progression.[1][4] Dysregulation of DOT1L activity has been increasingly implicated in

the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.

This guide provides a comprehensive overview of the biological function of DOT1L in cancer,

with a focus on its role in signaling pathways, its interacting partners, and the preclinical and

clinical efforts to target this enzyme.

Core Biological Functions of DOT1L in Cancer
DOT1L's role in cancer is multifaceted and context-dependent, contributing to both the initiation

and progression of hematological malignancies and solid tumors. Its primary oncogenic

mechanism involves the aberrant methylation of H3K79 at specific gene loci, leading to the

dysregulation of gene expression programs that control cell proliferation, survival, and

differentiation.
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Role in Hematological Malignancies: MLL-Rearranged
Leukemias
The most well-established role of DOT1L in cancer is in the context of Mixed Lineage Leukemia

(MLL)-rearranged (MLLr) leukemias.[2][3][5][6] These aggressive leukemias are characterized

by chromosomal translocations involving the MLL1 gene, resulting in the formation of fusion

proteins. These MLL fusion proteins recruit DOT1L to ectopic gene loci, including the HOXA9

and MEIS1 genes, which are critical for hematopoietic stem cell self-renewal.[7][8][9] The

subsequent hypermethylation of H3K79 at these loci leads to their sustained overexpression,

driving leukemogenesis.[1][7][8][9] The dependence of MLLr leukemias on DOT1L activity has

made it a prime therapeutic target in this disease.[5][6]

Involvement in Solid Tumors
Beyond leukemia, emerging evidence has highlighted the significant role of DOT1L in a variety

of solid tumors:

Breast Cancer: In breast cancer, particularly in estrogen receptor (ER)-positive and triple-

negative subtypes, DOT1L has been shown to promote tumor growth and progression.[4][10]

In ER-positive breast cancer, DOT1L acts as a co-activator for the estrogen receptor,

influencing the transcription of key target genes.[10] In triple-negative breast cancer, DOT1L

is implicated in facilitating the epithelial-mesenchymal transition (EMT) and maintaining

cancer stem cell (CSC) populations.[4]

Lung Cancer: Gain-of-function mutations in the catalytic domain of DOT1L, such as the

R231Q mutation, have been identified in lung cancer.[11][12][13] These mutations enhance

DOT1L's methyltransferase activity, leading to the activation of the MAPK/ERK signaling

pathway and promoting malignant phenotypes.[11][12][13]

Colorectal Cancer: The role of DOT1L in colorectal cancer appears to be more complex.

Some studies suggest that DOT1L may promote colorectal carcinogenesis by positively

regulating the Wnt/β-catenin signaling pathway.[14] However, other studies have indicated

that H3K79 methylation by DOT1L is not essential for the maintenance of Wnt target gene

expression in all contexts.[15][16][17]
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Other Solid Tumors: DOT1L has also been implicated in the pathology of other solid tumors,

including ovarian cancer, prostate cancer, and neuroblastoma.[18] In ovarian cancer, DOT1L

is involved in chemoresistance through its interaction with the transcription factor C/EBPβ.

[18]

Signaling Pathways and Molecular Interactions
DOT1L's function in cancer is intricately linked to its participation in various signaling pathways

and its interactions with other proteins.

Key Signaling Pathways
MLL Fusion Protein Signaling in Leukemia: As detailed above, the recruitment of DOT1L by

MLL fusion proteins to target genes like HOXA9 and MEIS1 is the central signaling event in

MLLr leukemias.
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Caption: DOT1L signaling in MLL-rearranged leukemia.

MAPK/ERK Pathway in Lung Cancer: In lung cancer, gain-of-function mutations in DOT1L

can lead to the epigenetic upregulation of RAF1, a key component of the MAPK/ERK

pathway, thereby promoting cell proliferation and survival.[11][12]
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Caption: DOT1L-mediated activation of the MAPK/ERK pathway in lung cancer.

Wnt/β-catenin Pathway in Colorectal and Ovarian Cancer: DOT1L has been shown to

regulate the Wnt/β-catenin signaling pathway, which is crucial for cancer stem cell

maintenance.[14][19] In ovarian cancer, DOT1L activates β-catenin signaling to promote the

self-renewal of cancer stem cells.[19]
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Caption: DOT1L's role in the Wnt/β-catenin pathway and cancer stem cell maintenance.

Interacting Partners
DOT1L's function is mediated through its interaction with a variety of proteins:
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Interacting Partner Cancer Type(s) Functional Consequence

MLL Fusion Proteins (e.g.,

MLL-AF9, MLL-AF10)
MLL-rearranged Leukemia

Recruitment of DOT1L to

target genes, leading to H3K79

hypermethylation and

oncogene expression.[1][3][5]

AF10, ENL MLL-rearranged Leukemia

Components of a complex with

MLL fusions that recruit

DOT1L.[2][20]

c-Myc and p300 Breast Cancer

Interaction promotes epithelial-

mesenchymal transition (EMT)

and cancer stem cell (CSC)

properties.[1]

Estrogen Receptor α (ERα) ER-positive Breast Cancer

DOT1L acts as a co-activator

for ERα, regulating estrogen

target gene transcription.[10]

C/EBPβ Ovarian Cancer

Co-recruitment to multidrug

resistance genes, leading to

an open chromatin state and

chemoresistance.[18]

Ubiquitylated H2B

(H2BK120ub)
General

Stimulates DOT1L's

methyltransferase activity, a

key step in transcriptional

elongation.[21]

DOT1L in the DNA Damage Response
Recent studies have uncovered a role for DOT1L in the DNA damage response (DDR). DOT1L

is required for the proper phosphorylation of histone H2AX (γH2AX), a key early event in the

DDR, and for the efficient repair of DNA double-strand breaks via the homologous

recombination (HR) pathway.[22][23] Inhibition of DOT1L can sensitize cancer cells to DNA-

damaging agents and PARP inhibitors, suggesting a potential therapeutic strategy.[22][23]

Targeting DOT1L in Cancer Therapy
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The critical role of DOT1L in various cancers has led to the development of small molecule

inhibitors that target its catalytic activity.

DOT1L Inhibitors
Several potent and selective DOT1L inhibitors have been developed, with Pinometostat (EPZ-

5676) being the most clinically advanced. These inhibitors are S-adenosylmethionine (SAM)-

competitive, binding to the catalytic pocket of DOT1L and preventing the transfer of methyl

groups to H3K79.

Inhibitor IC50 (nM) Cell Line Cancer Type Reference

Pinometostat

(EPZ-5676)
<10

MLL-rearranged

leukemia cells
Leukemia [4]

EPZ004777 ~3.5
MLL-rearranged

leukemia cells
Leukemia [1]

SGC0946 ~0.3
MLL-rearranged

leukemia cells
Leukemia [11]

SYC-522 Not specified
MLL-rearranged

leukemia cells
Leukemia [1]

Clinical Development
Pinometostat has been evaluated in Phase 1 clinical trials for adult and pediatric patients with

MLLr leukemias. While the drug was generally well-tolerated and showed evidence of target

engagement (reduction in H3K79 methylation), its single-agent efficacy was modest. These

findings have spurred interest in exploring combination therapies to enhance the anti-leukemic

activity of DOT1L inhibitors.

Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq) for H3K79me2/3
This protocol outlines the general steps for performing ChIP-seq to map the genomic

localization of H3K79me2/3.
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1. Cell Crosslinking
(Formaldehyde)

2. Cell Lysis & Chromatin Shearing
(Sonication or Enzymatic Digestion)

3. Immunoprecipitation
(with anti-H3K79me2/3 antibody)

4. Wash & Elute
(remove non-specific binding)

5. Reverse Crosslinking
& DNA Purification

6. Library Preparation
(ligation of adapters) 7. High-Throughput Sequencing 8. Data Analysis

(peak calling, etc.)

Click to download full resolution via product page

Caption: General workflow for a ChIP-seq experiment.

Detailed Methodology:

Cell Crosslinking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to

crosslink proteins to DNA. Quench the reaction with glycine.

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of

200-500 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for

H3K79me2 or H3K79me3 overnight at 4°C. Add protein A/G magnetic beads to capture the

antibody-chromatin complexes.

Washes and Elution: Wash the beads extensively to remove non-specifically bound

chromatin. Elute the immunoprecipitated chromatin from the beads.

Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks by heating

at 65°C. Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

Library Preparation: Prepare a sequencing library by ligating sequencing adapters to the

purified DNA fragments.

Sequencing: Sequence the library on a high-throughput sequencing platform.

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling

algorithms to identify regions of H3K79me2/3 enrichment.

Quantitative Reverse Transcription PCR (qRT-PCR) for
Gene Expression Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b12418133?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12418133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol describes the steps to quantify the expression of DOT1L target genes such as

HOXA9 and MEIS1.

1. RNA Extraction
(from cells or tissue)

2. Reverse Transcription
(RNA to cDNA)

3. Quantitative PCR
(SYBR Green or TaqMan)

4. Data Analysis
(ΔΔCt method)

Click to download full resolution via product page

Caption: Workflow for qRT-PCR gene expression analysis.

Detailed Methodology:

RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit or Trizol

reagent. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.[24]

[25][26][27][28]

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template

using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[24][25][26]

[27][28]

Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction

mixture should contain the cDNA template, gene-specific primers for the target gene (e.g.,

HOXA9, MEIS1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g.,

SYBR Green) or a fluorescently labeled probe (TaqMan).[24][25][26][27][28]

Cycling conditions: Typically include an initial denaturation step (e.g., 95°C for 10 min),

followed by 40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension

(e.g., 60°C for 1 min).[24]

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine

the relative expression of the target gene, normalized to the reference gene.[27]

Cell Viability (MTT/MTS) Assay
This protocol is used to assess the effect of DOT1L inhibitors on the viability and proliferation of

cancer cells.
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Detailed Methodology:

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and

allow them to adhere overnight.[29][30][31][32][33]

Compound Treatment: Treat the cells with a range of concentrations of the DOT1L inhibitor

for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).[29][30][31][32]

[33]

Addition of MTT/MTS Reagent:

MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the

yellow MTT to purple formazan crystals.[29][31][33]

MTS Assay: Add MTS solution (3-(4,5-dimethylthiazol-2-yl)-5-(3-

carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well and incubate for 1-

4 hours at 37°C. The viable cells will reduce MTS to a soluble formazan product.[30][32]

Solubilization (MTT Assay only): For the MTT assay, add a solubilization solution (e.g.,

DMSO or a detergent-based solution) to dissolve the formazan crystals.[29][31][33]

Absorbance Measurement: Measure the absorbance of the wells at the appropriate

wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[29]

[30][31][32][33]6. Data Analysis: Calculate the percentage of cell viability relative to the

vehicle control and determine the IC50 value of the inhibitor.

Conclusion and Future Directions
DOT1L has emerged as a critical player in the epigenetic landscape of cancer, with a well-

defined role in MLL-rearranged leukemias and a growing body of evidence implicating it in a

range of solid tumors. Its unique enzymatic activity and its involvement in key oncogenic

signaling pathways make it an attractive therapeutic target. While first-generation DOT1L

inhibitors have shown modest clinical efficacy as monotherapies, the future of DOT1L-targeted

therapy likely lies in combination strategies. Combining DOT1L inhibitors with standard

chemotherapy, other epigenetic modifiers, or targeted agents that act on synergistic pathways

holds the promise of overcoming resistance and improving patient outcomes. Further research
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is needed to fully elucidate the complex and context-dependent functions of DOT1L in different

cancer types, which will be crucial for identifying predictive biomarkers and developing more

effective and personalized therapeutic approaches.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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